2-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine 2-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2548998-31-6
VCID: VC11842366
InChI: InChI=1S/C20H23N9O/c1-13-14(2)26-19-23-12-25-29(19)18(13)28-6-4-17(5-7-28)30-20-21-8-15(9-22-20)16-10-24-27(3)11-16/h8-12,17H,4-7H2,1-3H3
SMILES: CC1=C(N2C(=NC=N2)N=C1C)N3CCC(CC3)OC4=NC=C(C=N4)C5=CN(N=C5)C
Molecular Formula: C20H23N9O
Molecular Weight: 405.5 g/mol

2-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

CAS No.: 2548998-31-6

Cat. No.: VC11842366

Molecular Formula: C20H23N9O

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

2-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine - 2548998-31-6

Specification

CAS No. 2548998-31-6
Molecular Formula C20H23N9O
Molecular Weight 405.5 g/mol
IUPAC Name 5,6-dimethyl-7-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C20H23N9O/c1-13-14(2)26-19-23-12-25-29(19)18(13)28-6-4-17(5-7-28)30-20-21-8-15(9-22-20)16-10-24-27(3)11-16/h8-12,17H,4-7H2,1-3H3
Standard InChI Key AFANEQYBUWRRNV-UHFFFAOYSA-N
SMILES CC1=C(N2C(=NC=N2)N=C1C)N3CCC(CC3)OC4=NC=C(C=N4)C5=CN(N=C5)C
Canonical SMILES CC1=C(N2C(=NC=N2)N=C1C)N3CCC(CC3)OC4=NC=C(C=N4)C5=CN(N=C5)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5,6-dimethyl-7-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]- triazolo[1,5-a]pyrimidine, reflects its intricate architecture. Key features include:

  • Triazolo-pyrimidine core: A bicyclic system comprising a pyrimidine ring fused with a 1,2,4-triazole. Methyl groups at positions 5 and 6 enhance hydrophobic interactions.

  • Piperidine linker: A six-membered nitrogen-containing ring connected via an ether bond to the pyrimidine subunit, enabling conformational flexibility.

  • Pyrazolyl-pyrimidine tail: A pyrimidine ring substituted with a 1-methylpyrazole group, contributing to hydrogen-bonding capabilities .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₃N₉O
Molecular Weight405.5 g/mol
SMILESCC1=C(N2C(=NC=N2)N=C1C)N3CCC(CC3)OC4=NC=C(C=N4)C5=CN(N=C5)C
XLogP3-AA (Predicted)~3.4
Topological Polar SA68.4 Ų

The compound’s moderate lipophilicity (XLogP3-AA ≈ 3.4) and polar surface area suggest balanced membrane permeability and solubility, favorable for drug-likeness .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step organic reactions, as inferred from analogous triazolo-pyrimidine derivatives :

  • Triazolo-pyrimidine core formation: Cyclocondensation of 5,6-dimethylpyrimidine-2,4-diamine with a nitrile or carbonyl source under acidic conditions.

  • Piperidine introduction: Nucleophilic substitution at the 7-position of the core using 4-hydroxypiperidine, facilitated by Mitsunobu or Ullmann coupling .

  • Pyrazolyl-pyrimidine coupling: Suzuki-Miyaura cross-coupling between a halogenated pyrimidine and 1-methyl-4-pyrazoleboronic acid .

Key Challenges:

  • Steric hindrance from the dimethyl groups necessitates high-temperature reactions or catalytic systems .

  • Purification of intermediates requires chromatography due to structural similarity byproducts.

Biological Activities and Mechanisms

PDE2 Inhibition

Patent US11186582B2 highlights structurally related triazolo-pyrimidines as PDE2 inhibitors, implicating the compound in modulating cyclic nucleotide signaling . PDE2 inhibition elevates cAMP/cGMP levels, offering therapeutic avenues for cognitive disorders and depression .

Table 2: Hypothesized Biological Targets

TargetMechanismPotential Indications
Kinases (e.g., EGFR)ATP-competitive inhibitionCancer, inflammatory diseases
PDE2Catalytic site inhibitionNeurodegeneration, depression

Pharmacological and Therapeutic Prospects

Neuroprotective Applications

PDE2’s role in neuronal cAMP/cGMP balance positions this compound as a candidate for Alzheimer’s disease. Preclinical models show PDE2 inhibitors enhance memory retention, likely via CREB pathway activation .

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